1-碘代-2-丙基苯

描述

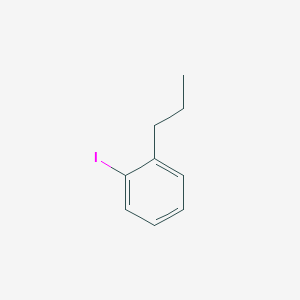

1-Iodo-2-propylbenzene is a chemical compound with the CAS Number: 110349-09-2 . It has a molecular weight of 246.09 and its IUPAC name is 1-iodo-2-propylbenzene .

Synthesis Analysis

The synthesis of compounds like 1-Iodo-2-propylbenzene often involves electrophilic aromatic substitution . In the first step, the electrophile attacks the pi bond, forming an arenium ion . In the second step, a base attacks the hydrogen, causing the C-H bond to form a C-C double bond and restoring aromaticity .Molecular Structure Analysis

The InChI code for 1-Iodo-2-propylbenzene is 1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

Aryl halides like 1-Iodo-2-propylbenzene can undergo various types of reactions. For instance, they can participate in nucleophilic substitution reactions . They can also undergo electrophilic aromatic substitution . The specific reactions that 1-Iodo-2-propylbenzene can undergo would depend on the reaction conditions and the presence of other reagents.科学研究应用

正丙基苯的氧化

- 在 Dagaut 等人(2002 年) 的研究中,研究了与 1-碘代-2-丙基苯在结构上相关的正丙基苯的氧化。该研究重点在于了解喷射搅拌反应器中的氧化过程,揭示了这类化合物的化学行为的重要见解。

多烷基苯的环卤代

- Bovonsombat 和 Mcnelis(1993 年) 的研究探索了多烷基苯的环卤代,包括与 1-碘代-2-丙基苯相似的化合物。这项研究为合成化学中卤代过程的选择性和效率提供了有价值的信息。

碘苯催化的反应

- Moroda 和 Togo(2008 年) 的一项研究重点介绍了碘苯(与 1-碘代-2-丙基苯密切相关)在某些有机化合物合成中作为催化剂的用途。这项研究有助于理解有机合成中的催化过程。

有机合成中的催化应用

- Takács 等人(2010 年) 的工作研究了类似于 1-碘代-2-丙基苯的碘代芳烃在钯催化反应中的应用。这项研究在有机合成领域具有重要意义,特别是在复杂有机分子的形成中。

正丙基苯的燃烧

- 在 Yuan 等人(2016 年) 的另一项研究中,对正丙基苯的燃烧进行了广泛的研究。这项研究与理解类似化合物的燃烧机理有关,包括 1-碘代-2-丙基苯。

作用机制

生化分析

Biochemical Properties

It is known that benzylic halides, such as 1-Iodo-2-propylbenzene, typically react via an SN2 pathway . This suggests that 1-Iodo-2-propylbenzene may interact with enzymes, proteins, and other biomolecules in a similar manner.

Molecular Mechanism

The molecular mechanism of 1-Iodo-2-propylbenzene involves the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then loses a proton, yielding a substituted benzene ring . This mechanism suggests that 1-Iodo-2-propylbenzene may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

属性

IUPAC Name |

1-iodo-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11I/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHTHXKHBZBSXOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11I | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50544601 | |

| Record name | 1-Iodo-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110349-09-2 | |

| Record name | 1-Iodo-2-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50544601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

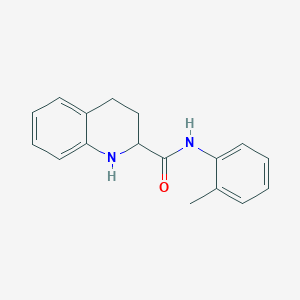

![N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3375427.png)

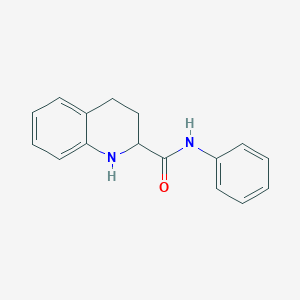

![(2S)-2-[2-(1H-1,2,3,4-tetrazol-1-yl)acetamido]propanoic acid](/img/structure/B3375448.png)